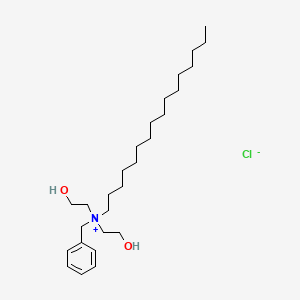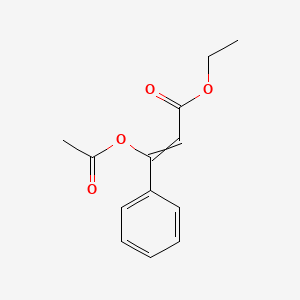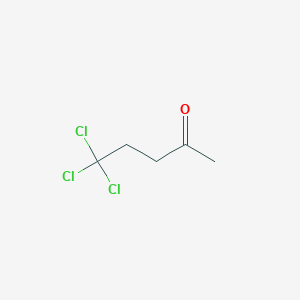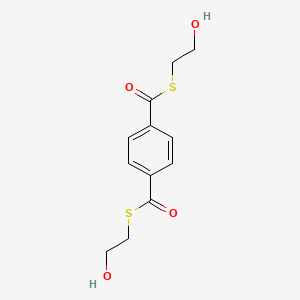
Propan-2-yl 3-(2-oxocyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 3-(2-oxocyclohexyl)propanoate: is a chemical compound with the molecular formula C11H18O3. It is known for its unique structure, which includes a propanoate ester linked to a cyclohexanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propan-2-yl 3-(2-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-oxocyclohexyl)propanoic acid with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl 3-(2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-(2-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-(2-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propan-2-yl 3-(2-oxocyclohexyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The exact mechanism of action of Propan-2-yl 3-(2-oxocyclohexyl)propanoate depends on its specific applicationFurther research is needed to elucidate the detailed mechanisms involved .
Comparación Con Compuestos Similares
- Ethyl 3-(2-oxocyclohexyl)propanoate
- Propyl 3-(2-oxocyclohexyl)propanoate
- Propan-2-yl 3-(1H-indol-3-yl)propanoate
Comparison: Propan-2-yl 3-(2-oxocyclohexyl)propanoate is unique due to its specific ester and ketone functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features make it particularly valuable in synthetic chemistry and drug development .
Propiedades
Número CAS |
64960-84-5 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
propan-2-yl 3-(2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C12H20O3/c1-9(2)15-12(14)8-7-10-5-3-4-6-11(10)13/h9-10H,3-8H2,1-2H3 |
Clave InChI |
QEXCMQDUNXAYFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)

![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)

![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)
![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
